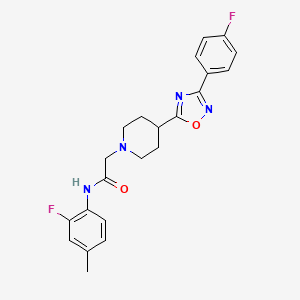

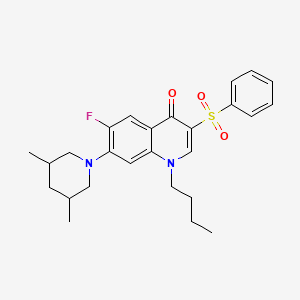

![molecular formula C20H15BrN2S B2793040 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine CAS No. 131947-31-4](/img/structure/B2793040.png)

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. Recent advances in these reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Synthesis and Rearrangements

- Imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine, are synthesized through reactions involving aminoisoxazolones and nitropyridines, leading to the formation of both imidazopyridines and indoles (Khalafy et al., 2002).

Novel Synthesis Methods

- A method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, including derivatives like 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines, has been developed using a KOH-mediated reaction, demonstrating functional group tolerance and scalability (Pandey et al., 2020).

Orientation in Bromination

- Studies on the bromination of imidazo[1,2-a]pyridines, such as 2-(2-thienyl)imidazo[1,2-a]pyridine, have provided insights into the orientation and reactivity of these compounds in chemical processes (Godovikova & Gol'dfarb, 1965).

Corrosion Inhibition

- Derivatives of imidazo[1,2-a]pyridine, including 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]-phenyl-amine, have been investigated as corrosion inhibitors for carbon steel in saline environments, demonstrating physical adsorption mechanisms and efficient corrosion protection (Kubba & Al-Joborry, 2020).

Medicinal Relevance

- Imidazo[1,2-a]pyridine compounds, including those with C2 functionalization, show a wide range of biological activities, highlighting their significance in medicinal chemistry (Sharma & Prasher, 2022).

Anticholinesterase Potential

- Certain imidazo[1,2-a]pyridine-based derivatives exhibit potential as anticholinesterase inhibitors, suggesting their relevance in pharmaceutical applications for treating heart and circulatory failures (Kwong et al., 2019).

Imaging Agent Development

- Phenyl-imidazo[1,2-a]pyridines have been evaluated as imaging agents for β-amyloid in Alzheimer’s disease, with certain derivatives demonstrating promising properties for in vivo and in vitro studies (Yousefi et al., 2012).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-3-(4-methylphenyl)sulfanylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-14-5-11-17(12-6-14)24-20-19(15-7-9-16(21)10-8-15)22-18-4-2-3-13-23(18)20/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUOUBCZAOCYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

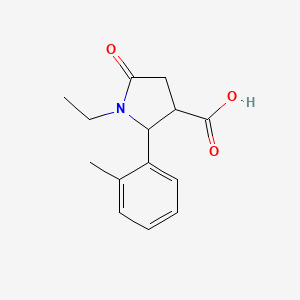

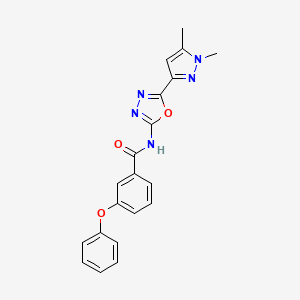

![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)

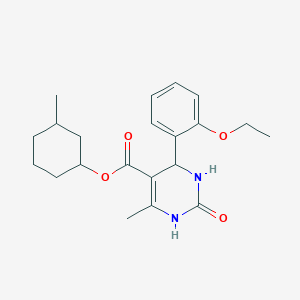

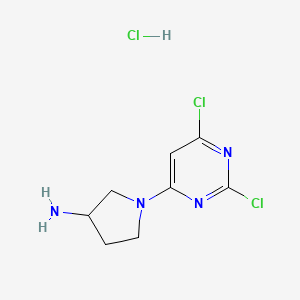

![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)

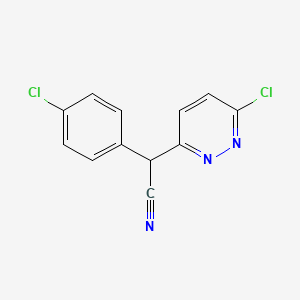

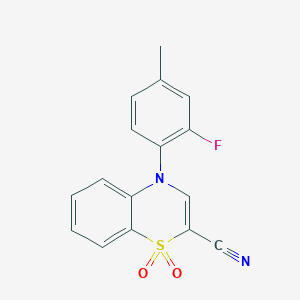

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)

![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)